Pentobarbital calcium salt

描述

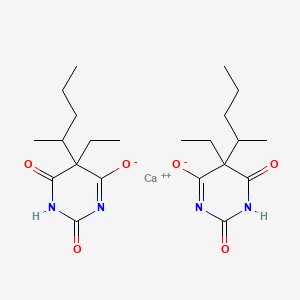

Structure

3D Structure of Parent

属性

CAS 编号 |

24876-35-5 |

|---|---|

分子式 |

C22H34CaN4O6 |

分子量 |

490.6 g/mol |

IUPAC 名称 |

calcium;5-ethyl-2,6-dioxo-5-pentan-2-ylpyrimidin-4-olate |

InChI |

InChI=1S/2C11H18N2O3.Ca/c2*1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h2*7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;;+2/p-2 |

InChI 键 |

VBJLHIJEIVBIHF-UHFFFAOYSA-L |

SMILES |

CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC.CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC.[Ca+2] |

规范 SMILES |

CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC.CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC.[Ca+2] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Pentobarbital calcium; Repocal; Ravona; |

产品来源 |

United States |

Neuropharmacological and Electrophysiological Research Methodologies for Pentobarbital Calcium Salt Studies

In Vitro Electrophysiological Investigations

In vitro electrophysiology provides a direct measure of neuronal function and is a cornerstone in studying the effects of pentobarbital (B6593769) on the electrical properties of neurons and neural circuits. rug.nl These methods allow for the precise recording of electrical signals from single cells or populations of neurons in a controlled environment, isolating them from the complexities of the whole organism. frontiersin.org

Single Neuron Recordings Utilizing Patch Clamp and Concentration Clamp Techniques

The patch clamp technique is a high-resolution method used to record ionic currents from single neurons or even single ion channels. rug.nl This methodology has been instrumental in characterizing the interaction of pentobarbital with its primary molecular target, the γ-aminobutyric acid type A (GABAA) receptor. nih.govumich.edu

Single-channel patch-clamp studies on recombinant GABAA receptors (α1β2γ2L) expressed in HEK 293 cells have provided detailed kinetic data on pentobarbital's action. Researchers have used this technique to investigate both the activation and blockade of these receptors by pentobarbital. By analyzing clusters of single-channel activity, it has been possible to estimate the rate constants for agonist binding and channel gating. Such studies have revealed that pentobarbital increases the mean open time of the GABAA receptor channel without affecting its conductance. mdpi.com For instance, in the presence of GABA, pentobarbital prolongs the duration of inhibitory postsynaptic currents (IPSCs) by enhancing the open probability of GABAA channels. mdpi.com

Concentration clamp techniques, often used in conjunction with patch clamp, allow for the rapid application and removal of specific concentrations of a substance to an isolated cell or patch of membrane. This is crucial for studying the concentration-dependent effects of pentobarbital on receptor kinetics. Research has shown that pentobarbital's effects are concentration-dependent: at low micromolar concentrations, it potentiates GABA-induced currents, while at higher concentrations (above 100 μM), it can directly activate the GABAA receptor channel in the absence of GABA. nih.govumich.edu

Electrophysiological Studies on Isolated Neurons and Synaptic Preparations

Studies on isolated neurons, often from cultured mouse spinal cord, and synaptic preparations have been vital in understanding how pentobarbital modulates synaptic transmission. nih.govmdpi.com Intracellular recordings from voltage-clamped spinal neurons have demonstrated that pentobarbital activates ion channels that remain open significantly longer than those activated by GABA itself. nih.gov

In synaptic preparations, such as those from the crayfish neuromuscular junction, pentobarbital has been shown to have a presynaptic effect, depressing the facilitation of transmitter release at glutamatergic synapses. mdpi.com Specifically, at concentrations of 10-4 M, pentobarbital reduces the frequency of spontaneous miniature excitatory postsynaptic potentials (MEPSPs) without affecting their amplitude, suggesting an action on the probability of neurotransmitter release. mdpi.com

Application of Brain Slice Electrophysiology (e.g., Hippocampal, Thalamic)

The use of acute brain slices allows for the study of neurons within a relatively intact local circuit, providing a bridge between single-cell and in vivo studies. frontiersin.orgresearchgate.netresearchgate.net Thalamic and hippocampal slices have been particularly valuable for investigating the effects of pentobarbital on network activity and synaptic plasticity. nih.govnih.gove-jnc.org

In rat thalamic slices, intracellular recordings have shown that sodium pentobarbital enhances the responses of relay neurons to GABA. nih.gov It potentiates GABA-mediated inhibitory postsynaptic potentials (IPSPs) by increasing their duration and causing a positive shift in their reversal potential. nih.gov Furthermore, at sedative-hypnotic concentrations (20 μM), pentobarbital can induce 1-15 Hz oscillations in ventrobasal thalamic slices, an activity pattern thought to be relevant to its sedative effects. nih.gov

Studies using hippocampal slices have investigated pentobarbital's influence on synaptic transmission. news-medical.net Research on slices from the guinea-pig olfactory cortex demonstrated that pentobarbital (0.1-0.5 mM) reversibly depresses the excitatory postsynaptic potential (e.p.s.p.) without affecting the passive membrane properties of the neurons, such as resting membrane potential or input resistance. nih.gov

Quantitative Analysis of Membrane Potential Dynamics, Ionic Conductances, and Firing Patterns

Quantitative analysis of electrophysiological data is crucial for a precise understanding of pentobarbital's actions. These analyses focus on changes in membrane potential, the flow of ions across the membrane (ionic conductances), and the patterns of action potential generation (firing patterns).

Pentobarbital has been shown to directly affect the action potentials in ventricular muscle, increasing their duration and effective refractory period in a concentration-dependent manner. nih.gov It also reduces the maximum rate of voltage change (Vmax) of the action potential's rising phase, suggesting a blocking action on sodium channels. nih.gov

Fluctuation Analysis for Characterization of Ion Channel Properties

Fluctuation analysis is a statistical method applied to the noise or fluctuations in a recorded current to extract information about the underlying single-channel properties, such as conductance and kinetics, without directly resolving individual channel events.

This technique was used in early studies on cultured mouse spinal neurons to investigate the membrane mechanisms of pentobarbital's action. The analysis of pentobarbital-induced current fluctuations suggested that it activates ion channels with properties distinct from those activated by GABA. Specifically, the channels activated by pentobarbital were found to have a mean open time approximately five times longer than GABA-activated channels, a key finding that helped explain the powerful inhibitory effect of this barbiturate (B1230296). nih.gov

Biochemical and Neurochemical Characterization Assays

Biochemical and neurochemical assays complement electrophysiological studies by providing information about the molecular interactions and downstream cellular effects of pentobarbital. These assays measure changes in receptor binding, neurotransmitter levels, and metabolic activity.

Receptor Binding Assays and Autoradiography

Receptor binding assays are used to study the interaction of pentobarbital with its target receptors. Autoradiography, a technique that uses radiolabeled ligands to visualize the distribution and density of receptors in tissue sections, has been employed to investigate changes in receptor populations following chronic pentobarbital administration.

GABA Receptor Binding: Studies have examined the effects of pentobarbital on the binding of ligands to both GABAA and GABAB receptors. In rats made tolerant to pentobarbital, an increase in the number of GABAB binding sites (Bmax) was observed in the frontal cortex. nih.gov Similarly, autoradiographic studies using [3H]flunitrazepam to label benzodiazepine (B76468) sites on the GABAA receptor complex found significant increases in Bmax in various brain regions, including the frontal cortex and thalamus, in pentobarbital-dependent rats. nih.gov

Glutamate (B1630785) Receptor Binding: The influence of pentobarbital on glutamate receptors has also been investigated. Autoradiography of [3H]glutamate binding revealed that chronic intracerebroventricular (i.c.v.) infusion of pentobarbital leads to significant increases in N-methyl-D-aspartate (NMDA) displaceable [3H]glutamate binding in the cortex and hippocampus. nih.gov This suggests that alterations in the glutamatergic system may play a role in the development of tolerance to and withdrawal from pentobarbital. nih.gov

Microdialysis

In vivo microdialysis is a technique used to sample and measure the concentration of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in living animals. news-medical.netnih.gov This method has been used to assess how pentobarbital affects neurotransmitter release. For example, a microdialysis study in the rat nucleus accumbens (NAC) demonstrated that pentobarbital significantly decreased the release of dopamine (B1211576). nih.gov This finding contrasts with the effects of other anesthetic agents like ketamine and suggests that the mesolimbic dopamine system is differentially affected by various classes of psychoactive drugs. nih.gov

Metabolic and Mitochondrial Function Assays

Pentobarbital's effects on neuronal metabolism are a key aspect of its mechanism of action. Assays that measure cerebral metabolism and mitochondrial function provide insight into the compound's broader cellular effects.

Cerebral Metabolism: Studies using techniques like 13C nuclear magnetic resonance spectroscopy have assessed the effect of deep pentobarbital anesthesia on brain glucose transport, the TCA cycle, and the metabolism of neurotransmitters like glutamate and glutamine. researchgate.net These studies found that pentobarbital reduces the cerebral metabolic rate for glucose (CMRglc) and severely depresses the glutamate-glutamine cycle. researchgate.net

Mitochondrial Respiration and Function: The direct effects of pentobarbital on mitochondria have been examined using isolated brain mitochondria. Research has shown that millimolar concentrations of pentobarbital can decrease the sensitivity of the mitochondrial permeability transition pore (mPTP) to Ca2+, inhibit the oxidation of pyruvate/malate (substrates for complex I of the electron transport chain), and directly inhibit complex I activity. mdpi.com Other studies have measured the cerebral metabolic rate of oxygen (CMRO2) and found that pentobarbital administration in normal rats induces a significant lowering of cerebral oxygen consumption. nih.gov

The following table summarizes the key findings from various biochemical and neurochemical assays used in pentobarbital research.

Table 1: Summary of Biochemical and Neurochemical Assay Findings for Pentobarbital

| Assay Type | Brain Region(s) | Key Findings |

|---|---|---|

| Receptor Binding/Autoradiography | ||

| [3H]flunitrazepam (GABAA) | Frontal Cortex, Thalamus | Increased Bmax in pentobarbital-dependent rats. nih.gov |

| [3H]baclofen (GABAB) | Frontal Cortex | Increased Bmax in pentobarbital-tolerant rats. nih.gov |

| [3H]glutamate (NMDA) | Cortex, Hippocampus | Increased binding in pentobarbital-tolerant rats. nih.gov |

| Microdialysis | ||

| Dopamine Release | Nucleus Accumbens | Pentobarbital significantly decreased dopamine release. nih.gov |

| Metabolic/Mitochondrial Assays | ||

| 13C NMR Spectroscopy | Whole Brain | Reduced cerebral metabolic rate for glucose (CMRglc); depressed glutamate-glutamine cycle. researchgate.net |

| Mitochondrial Respiration | Isolated Brain Mitochondria | Inhibited Complex I activity and pyruvate/malate oxidation. mdpi.com |

| Oxygen Consumption (CMRO2) | Cerebral Cortex | Lowered cerebral oxygen consumption in normal rats. nih.gov |

Receptor Binding Studies (GABA(_A) Receptor, Benzodiazepine Binding Sites)

Pentobarbital calcium salt exerts its primary neuropharmacological effects through its interaction with the γ-aminobutyric acid type A (GABA(_A)) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. nih.govpatsnap.com Receptor binding studies have elucidated the specific sites and mechanisms of action of pentobarbital on this receptor complex.

Pentobarbital binds to a site on the GABA(_A) receptor that is distinct from the GABA binding site itself. patsnap.com Depending on the concentration, pentobarbital exhibits three main actions on the GABA(_A) receptor: potentiation of GABA responses, direct activation of the receptor, and at higher concentrations, a blockade of the chloride channel. nih.govnih.govnih.gov The potentiation of GABA-induced currents occurs at micromolar concentrations, where pentobarbital increases the efficacy of GABA in opening the chloride ion channel. nih.govpatsnap.compatsnap.com This leads to an prolonged duration of the channel opening, amplifying the inhibitory effect of GABA. patsnap.com

At higher concentrations, pentobarbital can directly activate the GABA(_A) receptor in the absence of GABA, leading to a direct influx of chloride ions and hyperpolarization of the neuron. nih.govnih.gov The subunit composition of the GABA(_A) receptor significantly influences the affinity and efficacy of pentobarbital's direct activation. nih.gov For instance, receptors containing the α6 subunit show a higher affinity and efficacy for direct activation by pentobarbital. nih.gov

Furthermore, barbiturates, including pentobarbital, have been shown to enhance the binding of benzodiazepines to their specific receptor sites on the GABA(_A) receptor complex. nih.gov This suggests an allosteric coupling between the barbiturate and benzodiazepine binding sites. nih.gov The enhancement of benzodiazepine binding by barbiturates is stereospecific and is inhibited by the convulsant picrotoxinin, indicating a pharmacologically relevant interaction within the GABA(_A) receptor-ionophore complex. nih.gov

Table 1: Effects of Pentobarbital on GABA(_A) Receptor Function

| Concentration Range | Primary Action | Molecular Mechanism |

|---|---|---|

| Low (micromolar) | Potentiation of GABA response | Increases the duration of GABA-activated chloride channel opening. nih.govpatsnap.com |

| High (micromolar to millimolar) | Direct activation of the receptor | Gates the chloride channel in the absence of GABA. nih.govnih.gov |

| Very High (millimolar) | Blockade of the chloride channel | Physically obstructs the flow of chloride ions. nih.gov |

Neurotransmitter Release and Uptake Assays in Synaptosomes and Cellular Models

Studies utilizing synaptosomes and various cellular models have demonstrated that this compound can modulate the release and uptake of several neurotransmitters. A significant portion of this research has focused on its effects on dopamine and glutamate systems.

In microdialysis studies conducted in the rat nucleus accumbens, pentobarbital has been shown to significantly decrease the release of dopamine. nih.gov Furthermore, it can inhibit the dopamine release induced by other substances, such as ketamine. nih.gov This suggests an inhibitory action of pentobarbital on the presynaptic mechanisms governing dopamine release.

Table 2: Pentobarbital's Effect on Neurotransmitter Dynamics

| Neurotransmitter | Effect on Release | Experimental Model | Potential Mechanism |

|---|---|---|---|

| Dopamine | Decrease | Rat Nucleus Accumbens (Microdialysis) | Inhibition of presynaptic release mechanisms. nih.gov |

| Dopamine (Ketamine-induced) | Inhibition | Rat Nucleus Accumbens (Microdialysis) | Not fully elucidated, but likely involves presynaptic inhibition. nih.gov |

| Glutamate | Inhibition | Central Nervous System | Inhibition of nerve depolarization in voltage-activated calcium currents. nih.gov |

Ion Flux Measurements (Chloride Efflux/Uptake, Calcium Uptake) in Brain Membranes and Synaptoneurosomes

The neurodepressive effects of this compound are closely tied to its ability to modulate ion fluxes across neuronal membranes, particularly those of chloride and calcium ions.

Pentobarbital enhances GABA-gated chloride ion influx in rat brain "microsacs," a preparation of sealed synaptic vesicles. nih.gov This enhancement is characterized by a leftward shift in the GABA log dose-response curve and an increase in the maximum response, indicating that pentobarbital increases both the affinity of GABA for its receptor and the maximal chloride flux. nih.gov This potentiation of chloride influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

In addition to its effects on chloride channels, pentobarbital has been shown to inhibit calcium uptake in various preparations. In depolarized nerve terminals, pentobarbital inhibits calcium uptake. nih.gov Similarly, in vascular smooth muscle from rat aorta and portal vein, pentobarbital sodium has been demonstrated to inhibit the uptake of calcium. nih.gov Studies on acutely isolated hippocampal CA1 neurons have revealed that pentobarbital causes a stereoselective block of voltage-activated calcium channel currents. nih.gov The R(-)-enantiomer of pentobarbital is significantly more potent in blocking these channels than the S(+)-enantiomer. nih.gov This blockade of calcium channels can contribute to the reduction in neurotransmitter release.

Table 3: Influence of Pentobarbital on Ion Fluxes

| Ion | Flux Type | Preparation | Observed Effect |

|---|---|---|---|

| Chloride | GABA-gated influx | Rat brain "microsacs" | Enhancement of flux, shift in GABA dose-response curve. nih.gov |

| Calcium | Uptake | Depolarized nerve terminals | Inhibition. nih.gov |

| Calcium | Uptake | Rat aortic and portal venous smooth muscle | Inhibition. nih.gov |

| Calcium | Voltage-activated current | Acutely isolated hippocampal CA1 neurons | Stereoselective block. nih.gov |

Real-Time Assessment of Intracellular Calcium Dynamics in Cultured Cells

The use of fluorescent calcium indicators and advanced imaging techniques, such as two-photon microscopy, allows for the real-time assessment of intracellular calcium dynamics in cultured cells upon exposure to this compound. nih.govnih.govneurips.ccmaxplanckneuroscience.orgunits.it These studies provide insights into the spatiotemporal aspects of pentobarbital's effects on neuronal signaling.

Research on cultured neurons from the mollusk Lymnaea stagnalis has shown that pentobarbital can increase the intracellular free calcium concentration ([Ca²⁺]i). researchgate.netresearchgate.net However, this effect appears to be cell-specific, as not all identified neurons exhibit this response. researchgate.netresearchgate.net The increase in intracellular calcium may result from the release of calcium from intracellular stores. researchgate.net

In contrast, other studies have demonstrated an inhibitory effect of pentobarbital on calcium transients. In hippocampal CA1 neurons, pentobarbital depresses presynaptic calcium transients, which is consistent with its inhibitory effect on neurotransmitter release. nih.gov The depressant effect of pentobarbital on calcium transients is more pronounced in synaptic boutons than in axons. nih.gov It has also been observed that pentobarbital does not alter the resting intracellular calcium concentration in mouse whole brain synaptosomes, but it does reduce the net depolarization-dependent increase in intracellular calcium. nih.gov

Table 4: Summary of Pentobarbital's Effects on Intracellular Calcium Dynamics in Cultured Cells

| Cell Type/Preparation | Pentobarbital Effect on [Ca²⁺]i | Experimental Observation |

|---|---|---|

| Cultured Lymnaea stagnalis neurons | Increase | Cell-specific increase in free intracellular calcium. researchgate.netresearchgate.net |

| Hippocampal CA1 neurons | Depression of presynaptic transients | Greater depressant effect on synaptic boutons than axons. nih.gov |

| Mouse whole brain synaptosomes | No change in resting [Ca²⁺]i | Reduction of depolarization-dependent increase in [Ca²⁺]i. nih.gov |

Pharmacokinetic and Metabolic Research in Preclinical Models of Pentobarbital Calcium Salt

Absorption and Distribution Dynamics in Experimental Organisms

Pentobarbital (B6593769) is a barbiturate (B1230296) that readily passes through biological membranes, a characteristic that governs its absorption and distribution. In preclinical models, after administration, it is absorbed and distributed throughout the body nih.gov. The rate of absorption is significantly influenced by its formulation. As a general principle in pharmacology, the salt forms of drugs are typically absorbed more rapidly than their corresponding acidic forms rjpdft.com. This is attributed to the higher solubility and faster dissolution rates of salts in physiological fluids. Studies using rodent models have shown that following intraperitoneal injection, a common route in preclinical research, pentobarbital is absorbed and distributed much more rapidly than after intramuscular or subcutaneous injections nih.gov.

Once absorbed into the systemic circulation, pentobarbital is distributed to various tissues. A notable characteristic of pentobarbital is its ability to cross the placental barrier and distribute throughout fetal tissues, with studies indicating the highest concentrations accumulate in the liver, brain, and placenta of the fetus nih.gov.

Pentobarbital is characterized by its rapid and efficient penetration of the blood-brain barrier. nih.govmdpi.com This property is fundamental to its action on the central nervous system (CNS). Preclinical studies have demonstrated the superiority of pentobarbital for certain neurological applications due to its faster brain penetration and shorter half-life compared to other barbiturates like phenobarbital (B1680315). nih.gov

While specific brain-to-plasma concentration ratios from preclinical studies are not extensively detailed in the reviewed literature, indirect evidence from in vivo studies in rats confirms its significant presence and activity within the CNS. For instance, research has shown that pentobarbital anesthesia profoundly affects brain lipid metabolism by reducing the incorporation of plasma palmitate into brain lipids, particularly phospholipids. nih.gov This metabolic impact serves as a functional confirmation of the compound's substantial penetration into the brain tissue. nih.gov The effectiveness of pentobarbital in controlling refractory intracranial hypertension in animal models of traumatic brain injury is also predicated on its ability to rapidly enter the CNS and exert its pharmacological effects, such as reducing cerebral blood flow and the cerebral metabolic rate of oxygen. vumc.orgvumc.org

Following systemic absorption, pentobarbital distributes widely among various organs and tissues in experimental animals. Preclinical studies, often conducted in rodent models such as rats, provide insight into its biodistribution.

Investigations have detected pentobarbital in several key organs. In rats administered the compound, histological and biochemical analyses have confirmed its presence and effects in the liver and kidneys. researchgate.netnih.gov Further studies involving organ harvesting from rats have identified its distribution in the liver, kidney, pancreas, colon, and adipose tissue. frontiersin.org This broad distribution pattern is consistent with the lipophilic nature of the molecule, which facilitates its passage across cell membranes into various bodily compartments.

| Model Organism | Tissues/Organs of Distribution | Reference |

|---|---|---|

| Rat | Liver, Kidney, Spleen | researchgate.netnih.gov |

| Rat | Liver, Kidney, Pancreas, Colon, Adipose Tissue | frontiersin.org |

| General (Fetal) | Liver, Brain, Placenta | nih.gov |

Biotransformation Pathways and Metabolite Characterization in In Vitro and In Vivo Preclinical Studies

The biotransformation of pentobarbital is a critical determinant of its duration of action and elimination. In preclinical models, pentobarbital is metabolized predominantly by hepatic microsomal enzymes. nih.gov In vivo studies in rats have demonstrated that in addition to the liver, the intestine may also contribute to the first-pass metabolism of the compound. nih.gov

The primary metabolic pathway for pentobarbital is oxidation, specifically hydroxylation, carried out by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies using hepatic microsomes isolated from male rats have been instrumental in characterizing this process. These experiments have shown that pentobarbital is hydroxylated to form diastereoisomeric 3'-alcohols. The two principal metabolites identified are (1'RS, 3'SR)-5-ethyl-5-(3'-hydroxy-1'methylbutyl) barbituric acid (Metabolite I) and (1'RS, 3'RS)-5-ethyl-5-(3'-hydroxy-1'methylbutyl) barbituric acid (Metabolite II). nih.gov

Kinetic analyses from these in vitro studies suggest the involvement of at least two different enzymes in the hydroxylation process, with distinct affinities for producing each metabolite. nih.gov The metabolism is stereoselective, with different rates and product ratios observed for the R-(+)- and S-(-)-enantiomers of pentobarbital. nih.gov For example, the metabolism of S-(-)-pentobarbital yields significantly less Metabolite I relative to Metabolite II compared to the metabolism of the R-(+)-enantiomer. nih.gov

| Pentobarbital Enantiomer | Metabolite | Apparent KM (µM) | Total Hydroxylation (nmol/min/mg protein) |

|---|---|---|---|

| R-(+)-pentobarbital | Metabolite I | 381 | 1.08 |

| Metabolite II | 115 | ||

| S-(-)-pentobarbital | Metabolite I | 241 | 1.42 |

| Metabolite II | 68 |

Influence of Salt Form on Pharmacokinetic Profiles in Research Models, such as Aqueous Solubility and Absorption Rate

The salt form of a drug can profoundly alter its physicochemical properties, which in turn influences its pharmacokinetic profile. rjpdft.com Key properties affected include aqueous solubility, dissolution rate, and stability, which are critical for absorption. rjpdft.com While preclinical pharmacokinetic studies focusing specifically on pentobarbital calcium salt are not widely available, the principles of salt chemistry allow for inferences based on the well-documented properties of pentobarbital free acid and its sodium salt.

Pentobarbital as a free acid is poorly soluble in water. researchgate.net To overcome this, it is commonly formulated as a salt, most notably pentobarbital sodium, which exhibits greater water solubility. researchgate.net However, aqueous solutions of pentobarbital sodium can be unstable and require specific non-aqueous vehicles, such as propylene (B89431) glycol, or careful pH control to prevent precipitation of the free acid form. ashp.org Commercial formulations are typically alkaline, with a pH range of 9.0 to 10.5, to maintain the drug in its soluble, ionized state. ashp.org

The choice of the counter-ion (e.g., sodium vs. calcium) creates a different chemical entity with a unique set of physicochemical characteristics. Different salts of the same active moiety are known to exhibit quantitative differences in their dissolution profiles and, consequently, their absorption rates and bioavailability. rjpdft.com For instance, a calcium salt may offer different stability or solubility attributes compared to a sodium salt. A relevant parallel can be drawn from the antibiotic novobiocin, where the amorphous calcium salt is utilized in formulations specifically because of its favorable stability and bioavailability characteristics compared to the unstable sodium salt or the poorly absorbed free acid. rjpdft.com Therefore, the use of this compound would be expected to confer a distinct pharmacokinetic profile relative to the sodium salt, driven by its specific aqueous solubility, dissolution rate, and the localized pH environment it creates upon administration. rjpdft.com

Comparative Pharmacological Investigations of Pentobarbital Calcium Salt

Differential Effects Among Barbiturate (B1230296) Derivatives

The pharmacological characteristics of barbiturates, including pentobarbital (B6593769), are intrinsically linked to their chemical structure, particularly the substituents at the fifth carbon position of the barbituric acid ring. These structural variations give rise to significant differences in potency, onset, and duration of action among derivatives.

The lipophilicity of a barbiturate derivative is a critical determinant of its ability to cross the blood-brain barrier and exert its effects on the central nervous system (CNS). Generally, increasing the lipid solubility of the substituents at the C5 position enhances hypnotic potency and shortens the duration of action. The total number of carbon atoms in the two side chains at this position should ideally be between four and ten for optimal activity. cutm.ac.in

For instance, branched-chain isomers tend to exhibit greater activity and a shorter duration of action compared to their straight-chain counterparts. cutm.ac.in Pentobarbital, with its 5-ethyl-5-(1-methylbutyl) structure, exemplifies this principle. The depressant activity is highly sensitive to minor changes in structure, which strongly suggests the involvement of a specific receptor site for the drug-tissue interaction. nih.gov The potency of barbiturates in augmenting the response to gamma-aminobutyric acid (GABA) generally follows the order of secobarbital > pentobarbital > hexobarbital (B1194168) > phenobarbital (B1680315). nih.gov

| Barbiturate Derivative | Key Structural Feature (at C5) | Relative Potency/Duration of Action |

|---|---|---|

| Pentobarbital | Branched alkyl side chain (1-methylbutyl) | Short-acting, high potency carolinacenterforrecovery.comnih.gov |

| Secobarbital | Allyl and branched alkyl side chains | Short-acting, high potency nih.govcarolinacenterforrecovery.com |

| Amobarbital | Branched alkyl side chain (isopentyl) | Intermediate-acting carolinacenterforrecovery.com |

| Phenobarbital | Phenyl group | Long-acting nih.gov |

Many barbiturates, including pentobarbital, are chiral molecules and exist as two mirror-image enantiomers (R and S forms). Research has demonstrated significant stereoselectivity in their interactions with biological targets, particularly receptors and ion channels. This stereoselectivity provides strong evidence for the involvement of specific binding sites in their anesthetic actions.

Studies on the enantiomers of pentobarbital, hexobarbital, and thiopental (B1682321) have shown that for each, both enantiomers potentiate GABA-induced currents at pharmacologically relevant concentrations. However, the S-enantiomer is consistently more potent than the R-enantiomer by a factor of 1.7 to 3.5. nih.gov This rank order and degree of stereoselectivity at the GABA-A receptor are consistent with this receptor playing a central role in the anesthetic actions of barbiturates. nih.gov

| Barbiturate | Receptor/Channel | More Potent Enantiomer | Potency Ratio (More Potent/Less Potent) |

|---|---|---|---|

| Pentobarbital | GABA-A Receptor | S-enantiomer nih.gov | ~1.7 - 3.5 nih.gov |

| Pentobarbital | Nicotinic Acetylcholine Receptor | R(+)-enantiomer nih.gov | ~2 nih.gov |

| Hexobarbital | GABA-A Receptor | S-enantiomer nih.gov | ~1.7 - 3.5 nih.gov |

| Thiopental | GABA-A Receptor | S-enantiomer nih.gov | ~1.7 - 3.5 nih.gov |

The primary mechanism of action for pentobarbital and other barbiturates is the positive allosteric modulation of the GABA-A receptor, which is an ionotropic receptor that forms a chloride-selective ion channel. nih.govpatsnap.com Barbiturates bind to a distinct site on the GABA-A receptor complex, separate from the binding sites for GABA itself and for benzodiazepines. nih.goveuropa.eu This binding enhances the effect of GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuron and CNS depression. patsnap.comwikipedia.org At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA. nih.govmdpi.com The efficacy of this direct activation is dependent on the receptor's subunit composition; for example, receptors containing the α6 subunit show a greater response to direct activation by pentobarbital. nih.gov

In addition to their profound effects on GABA-A receptors, barbiturates can modulate other ion channels, although this is considered a secondary mechanism. Anesthetic concentrations of pentobarbital have been shown to inhibit certain subtypes of glutamate (B1630785) receptors, specifically kainate and AMPA receptors, which are excitatory. cambridge.org There is also evidence that barbiturates can affect the function of high voltage-activated calcium channels. nih.gov However, the enhancement of GABA-A receptor signaling is considered the principal mechanism responsible for the depressant effects of barbiturates. nih.gov

Advanced Analytical Techniques for Pentobarbital Calcium Salt Research

Chromatographic Separations and Quantitative Analysis

Chromatography is a cornerstone for the analysis of pentobarbital (B6593769) calcium salt, allowing for the separation of the active ingredient from impurities, metabolites, and matrix components. Techniques such as HPLC, GC, and TLC are routinely employed for both quantitative and qualitative assessments.

High-Performance Liquid Chromatography (HPLC) for Bioanalytical Applications and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of pentobarbital in bulk drug substances, dosage forms, and biological samples. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, offering excellent resolution and efficiency.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte between the two phases. For pentobarbital analysis, a mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govnih.gov The pH of the buffer is a critical parameter, as it influences the ionization state and, consequently, the retention of the acidic pentobarbital molecule.

UV detection is commonly employed, with the chromophore in the pentobarbital structure showing significant absorbance at specific wavelengths, such as 214 nm. nih.govnih.gov This allows for sensitive detection and quantification. Method validation according to international guidelines demonstrates the reliability of HPLC for this purpose, with studies showing high precision, accuracy, and linearity over a relevant concentration range. nih.gov For instance, assay precision for impurities can range from +/- 1.3% to +/- 36% at levels between 0.01% and 1.46%, showcasing the method's sensitivity for purity assessment. nih.gov The accuracy of HPLC methods has been confirmed through recovery studies, with recoveries being quantitative at 50-150% addition levels. nih.gov

Table 1: Example of HPLC Parameters for Pentobarbital Analysis

| Parameter | Condition |

|---|---|

| Column | Nucleosil C-18 (5 µm) |

| Mobile Phase | 0.01 M Phosphate Buffer (pH 3.5) : Acetonitrile (72:28) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Run Time | 5-30 minutes |

| Application | Purity assessment, Quantitative analysis in formulations |

Gas Chromatography (GC) for Volatile Metabolites and Impurities

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds and can be applied to pentobarbital after appropriate sample preparation. nih.govchemrxiv.org Although pentobarbital itself is not highly volatile, derivatization techniques can be used to convert it into a more volatile form suitable for GC analysis. Methylation is a common derivatization strategy that replaces the acidic protons on the barbiturate (B1230296) ring with methyl groups, increasing volatility and improving chromatographic peak shape. nih.gov

This technique is exceptionally useful for identifying and quantifying volatile metabolites in biological samples and for detecting volatile impurities in the drug substance. The high separation efficiency of capillary GC columns, combined with the sensitive and specific detection provided by a mass spectrometer, allows for the resolution and identification of trace-level compounds. nih.gov In metabolomic studies, GC-MS can profile a wide range of low-molecular-weight metabolites, providing insights into the biotransformation of pentobarbital. chemrxiv.org The use of an internal standard, such as a deuterated version of pentobarbital (d5-pentobarbital), is crucial for accurate quantification, correcting for variations during sample preparation and injection. nih.gov

Thin Layer Chromatography (TLC) for Qualitative Analysis in Research

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the qualitative analysis of pentobarbital calcium salt. nih.govresearchgate.net It is particularly valuable in research for monitoring the progress of chemical reactions, assessing the purity of a sample, and identifying compounds. researchgate.netwjpls.org

In TLC, a stationary phase, typically silica (B1680970) gel or alumina, is coated onto a flat plate of glass or plastic. The sample is spotted onto the plate, which is then placed in a developing chamber containing a shallow pool of a suitable mobile phase. The mobile phase ascends the plate via capillary action, and separation occurs based on the differential affinity of the compounds for the stationary and mobile phases. wjpls.org For pentobarbital, a moderately polar solvent system is typically used.

After development, the separated spots are visualized. Since pentobarbital is not colored, visualization is often achieved by observing the plate under UV light, where the compound may appear as a dark spot on a fluorescent background. nih.gov The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter used for identification. TLC serves as a rapid screening tool and can be used as a preliminary analytical method prior to more quantitative techniques like HPLC. researchgate.net

Spectroscopic Characterization for Molecular and Structural Studies

Ultraviolet (UV) Spectroscopy for Detection and Mechanistic Insights

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule. The barbiturate ring system in pentobarbital contains chromophores that absorb UV radiation, making it a useful technique for detection and quantification. As mentioned, it is the most common detection method used in conjunction with HPLC for pentobarbital analysis, typically at a wavelength of around 214 nm. nih.govnih.gov

The UV spectrum of pentobarbital is influenced by the pH of the solution due to the presence of ionizable protons on the nitrogen atoms of the barbiturate ring. Changes in pH alter the electronic structure of the molecule, leading to shifts in the absorption maximum and intensity. This property can be exploited in mechanistic studies to investigate the acid-base properties of the molecule and its interactions with other substances.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques that provide detailed information about the molecular structure of pentobarbital.

Infrared (IR) Spectroscopy analyzes the vibrations of molecular bonds when they absorb infrared radiation. slideshare.net The IR spectrum of pentobarbital displays characteristic absorption bands corresponding to the various functional groups present in the molecule. arcjournals.org Key vibrational bands include:

N-H stretching: Associated with the amine groups in the barbiturate ring.

C=O stretching: Strong absorptions corresponding to the carbonyl (amide) groups in the ring.

C-H stretching: From the alkyl side chains (ethyl and 1-methylbutyl).

The IR spectrum serves as a molecular "fingerprint," allowing for the identification of pentobarbital and the confirmation of its functional group composition. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. nih.gov It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. slideshare.net

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of pentobarbital would show distinct signals for the protons on the ethyl and 1-methylbutyl side chains, as well as for the N-H protons on the ring.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in pentobarbital gives a distinct signal, allowing for the confirmation of the carbon framework.

Together, these spectroscopic methods provide a comprehensive picture of the molecular structure of this compound, confirming the identity and connectivity of all atoms and functional groups, which is essential for structural characterization and quality control. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification of Metabolites and Biomarkers

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful and indispensable tool in the advanced analytical landscape for this compound research. Its high sensitivity and specificity enable the precise identification and quantification of pentobarbital and its metabolites, which are crucial for understanding the compound's metabolic fate and for identifying potential biomarkers of exposure.

The primary application of mass spectrometry in this context involves the analysis of various biological matrices to detect the presence of the parent drug and its metabolic products. researchgate.net Methods have been developed for the quantitative measurement of pentobarbital in blood and urine specimens. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for this purpose. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a rapid, sensitive, and specific method for the simultaneous determination of pentobarbital and other barbiturates in biological fluids. researchgate.netnih.gov This technique is frequently employed for its high sensitivity, specificity, and reliability in determining veterinary drug residues. researchgate.net The use of electrospray ionization (ESI) in negative ionization mode is a common approach for the analysis of pentobarbital and its metabolites. nih.govspringernature.comfda.gov Confirmation and quantification are often achieved using multiple reaction monitoring (MRM), which enhances the selectivity of the analysis. nih.govspringernature.comfda.gov

A significant challenge in the analysis of pentobarbital is its differentiation from its structural isomer, amobarbital, as they are isobaric. springernature.com Specific chromatographic methods are required to separate these two compounds before mass spectrometric detection to ensure accurate quantification. springernature.com

Research Findings in Pentobarbital Quantification

Numerous studies have established validated LC-MS/MS methods for the quantification of pentobarbital in diverse matrices. These methods are characterized by their linearity over a specific concentration range, precision, and accuracy.

A high-throughput LC-MS/MS assay has been developed for the simultaneous analysis of several barbiturates, including pentobarbital, in human urine. springernature.com This method utilizes a "dilute and shoot" sample preparation technique, followed by chromatographic separation on a reversed-phase C18 column and detection by negative-mode electrospray ionization tandem mass spectrometry. springernature.com The assay demonstrates linearity in the range of 20–2500 ng/mL. springernature.com

Another quick and reliable LC-MS/MS method has been described for the quantification of pentobarbital in human serum. nih.govspringernature.com This method involves solid-phase extraction of the analyte and its deuterated internal standard (D5-pentobarbital) prior to analysis. nih.govspringernature.com The method was found to be linear from 0.5 to 100 μg/mL with an imprecision of less than 5% coefficient of variability. nih.govspringernature.com

Furthermore, an ultrafast method utilizing a RapidFire/MS/MS system has been developed for the analysis of pentobarbital and other barbiturates in urine. hpst.cz This high-throughput method has a linear range of 50 to 10,000 ng/mL and allows for the analysis of samples in as little as 16 seconds per sample. hpst.cz

The table below summarizes the key parameters from various validated mass spectrometry-based methods for the quantification of pentobarbital.

| Matrix | Analytical Method | Linear Range | Limit of Quantitation (LOQ) | Internal Standard | Ionization Mode |

| Human Urine | LC-MS/MS | 20–2500 ng/mL | Not Specified | Not Specified | Negative ESI |

| Human Serum | LC-MS/MS | 0.5–100 µg/mL | 0.5 µg/mL | D5-pentobarbital | Negative ESI |

| Human Urine | RapidFire/MS/MS | 50–10,000 ng/mL | 50 ng/mL | Not Specified | Not Specified |

| Tallow | LC-MS/MS | 10.0–1000 ng/g | 8.2 ng/g | Pentobarbital-D5 | Negative ESI |

| Raw Milk | LC-MS/MS | 10–1000 ng/mL | 10 ng/mL | Not Specified | Negative ESI |

Identification of Metabolites

The metabolism of pentobarbital primarily involves oxidation of the pentyl side chain, leading to the formation of various hydroxylated and carboxylated metabolites. Mass spectrometry plays a pivotal role in the structural elucidation of these metabolites. By analyzing the fragmentation patterns of the metabolites in the mass spectrometer, researchers can deduce their chemical structures. While the primary focus of many published methods is on the parent compound, the identification of metabolites is a critical aspect of understanding the complete toxicological and pharmacological profile of this compound.

The principal metabolite of pentobarbital is 3'-hydroxy-pentobarbital. Further oxidation can lead to the formation of 3'-carboxy-pentobarbital. These metabolites, along with the unchanged parent drug, are the primary species excreted in the urine. The use of high-resolution mass spectrometry can aid in confirming the elemental composition of these metabolites, further solidifying their identification.

The following table lists the key metabolites of pentobarbital that can be identified using mass spectrometry.

| Metabolite Name | Chemical Formula | Type of Metabolism |

| 3'-hydroxy-pentobarbital | C11H18N2O3 | Oxidation |

| 3'-carboxy-pentobarbital | C11H16N2O4 | Oxidation |

Advanced Research Applications and Experimental Models for Pentobarbital Calcium Salt

Role as a Pharmacological Probe in Fundamental Neurobiological Investigations

Beyond its well-established role in modulating GABAergic inhibition, pentobarbital (B6593769) also influences other neurotransmitter systems. It has been shown to inhibit the release of excitatory neurotransmitters like glutamate (B1630785). patsnap.comnih.gov This dual action of enhancing inhibition and suppressing excitation contributes to its profound depressant effects on the central nervous system.

Furthermore, pentobarbital has been demonstrated to directly affect voltage-activated calcium currents. nih.gov Studies have shown that it can block these channels, although this effect is often observed at concentrations that are higher than those typically used for therapeutic purposes. jneurosci.org The blockade of calcium currents can, in turn, reduce neurotransmitter release at the presynaptic terminal. Research on hippocampal neurons has revealed that pentobarbital can depress presynaptic calcium transients, providing a potential mechanism for its inhibitory effects on synaptic transmission. nih.gov This multifaceted pharmacological profile makes pentobarbital calcium salt a valuable tool for investigating the fundamental mechanisms of synaptic transmission and neuronal excitability.

Application in Investigating Cellular Stress Responses (e.g., Ischemia/Reperfusion Injury in Preclinical Models)

This compound has found significant application in preclinical models investigating cellular stress responses, particularly in the context of ischemia/reperfusion injury. Ischemia, a condition characterized by a lack of blood flow, and the subsequent reperfusion, or restoration of blood flow, can trigger a cascade of detrimental events including excitotoxicity, calcium imbalance, and oxidative stress, ultimately leading to cell death. nih.gov

Research has demonstrated that anesthesia with pentobarbital can offer protection to brain cells against the damaging effects of ischemia-induced cell death. lsmu.lt In preclinical rat models of brain ischemia, pentobarbital administration prior to the ischemic event has been shown to significantly reduce the infarct volume. lsmu.lt

The protective effects of pentobarbital appear to be mediated, at least in part, through its actions on mitochondria. lsmu.lt Brain ischemia is known to decrease the resistance of mitochondria to calcium-induced mitochondrial permeability transition pore (mPTP) opening and inhibit mitochondrial respiration. lsmu.lt Pentobarbital has been shown to counteract these effects, re-establishing the calcium retention capacity of mitochondria to control levels and protecting against the ischemia-induced inhibition of mitochondrial respiration. lsmu.lt By preserving mitochondrial function, pentobarbital helps to mitigate the cellular damage associated with ischemia/reperfusion injury.

Interactive Table: Protective Effects of Pentobarbital in a Rat Model of Brain Ischemia

| Parameter | Effect of Ischemia | Effect of Pentobarbital Pre-treatment |

|---|---|---|

| Infarct Volume | Increased | Significantly Decreased lsmu.lt |

| Cell Death | Increased | Significantly Decreased lsmu.lt |

| Mitochondrial Respiration | Inhibited | Protected against Inhibition lsmu.lt |

| Mitochondrial Sensitivity to Calcium | Increased | Reduced lsmu.lt |

Studies on Neuronal Circuitry and Network Activity in Isolated Brain Preparations

This compound is a valuable tool for studying neuronal circuitry and network activity in isolated brain preparations, such as brain slices. Its known effects on synaptic transmission allow researchers to manipulate and observe the activity of specific neural pathways.

One of the key mechanisms by which pentobarbital modulates neuronal network activity is through its effects on presynaptic calcium channels. nih.gov The influx of calcium into the presynaptic terminal is a critical step in the release of neurotransmitters. Studies have shown that pentobarbital can inhibit high-threshold voltage-gated calcium channels. nih.gov This inhibition of calcium entry into presynaptic terminals leads to a reduction in neurotransmitter release, thereby depressing excitatory synaptic transmission. nih.gov

Research utilizing two-photon imaging in hippocampal slices has demonstrated that pentobarbital depresses presynaptic calcium transients. nih.gov Interestingly, these studies have also suggested that the calcium channels located in synaptic boutons may exhibit a unique sensitivity to anesthetics like pentobarbital. nih.gov By selectively targeting these presynaptic mechanisms, pentobarbital allows for the detailed investigation of the role of presynaptic calcium dynamics in shaping neuronal network activity.

Use as a Reference Compound in Preclinical Toxicological Methodologies

Pentobarbital is utilized as a reference compound in certain preclinical toxicological methodologies, particularly in the context of assessing central nervous system depression. Its well-characterized and dose-dependent sedative and hypnotic effects provide a benchmark against which the potential CNS depressant activity of novel compounds can be compared.

In high doses, pentobarbital induces a state of deep anesthesia and ultimately causes death through respiratory arrest. wikipedia.org This lethal endpoint is a critical toxicological parameter. The dose at which pentobarbital causes respiratory arrest can be used as a reference point in studies evaluating the acute toxicity of other substances that may have similar CNS depressant effects.

Furthermore, pentobarbital has been used in capital punishment by lethal injection and is also employed for veterinary euthanasia. wikipedia.org While these applications are not strictly preclinical toxicological studies, they underscore the compound's potent and predictable toxicological profile, which is a key characteristic for a reference compound in toxicological research. The established dose-response relationship for its sedative, hypnotic, and lethal effects allows for a standardized comparison when evaluating the safety and potential hazards of new chemical entities.

Emerging Research Directions and Methodological Advances in Pentobarbital Calcium Salt Studies

Elucidating Novel Cellular Targets and Unconventional Signaling Pathways

While the primary cellular target of pentobarbital (B6593769) is the GABA-A receptor, emerging research is focused on identifying other potential binding sites and signaling pathways that contribute to its diverse physiological effects. This includes investigations into its interactions with other ion channels and intracellular signaling cascades.

Research Findings:

Calcium Channel Modulation: Studies have demonstrated that pentobarbital can directly modulate voltage-activated calcium currents. nih.gov Specifically, research has shown a stereoselective block of these channels, with the (-)-pentobarbital enantiomer being more potent than the (+)-pentobarbital form. nih.gov This interaction with calcium channels may contribute to the central nervous system depressant effects of the drug. nih.govnews-medical.net Further research has indicated that pentobarbital's effect on calcium spikes is dependent on the initial maximum rate of rise of the spike, suggesting a complex interaction with the channel's state. nih.gov Some studies also suggest that pentobarbital may enhance the release of calcium from intracellular stores. researchgate.net

Unconventional Signaling Pathways: Research has begun to explore the involvement of unconventional signaling pathways in the actions of barbiturates. For example, studies have implicated the phospholipase C (PLCδ)/Ca2+/calcineurin signaling pathway in the downregulation of GABAergic inhibition, a process that may be relevant to the long-term effects of barbiturates. mdpi.com

Table 1: Investigated Non-GABA-A Cellular Targets of Pentobarbital

| Cellular Target | Observed Effect | Potential Implication |

| Voltage-gated Calcium Channels | Stereoselective blockade | Contribution to CNS depression |

| Glutamate (B1630785) Receptors | Inhibition of excitatory signaling | Additive CNS depressant effect |

| Intracellular Calcium Stores | Enhanced calcium release | Modulation of cellular excitability |

Rational Design and Synthesis of Derivatives for Specific Receptor Subtype Probes

To better understand the function of specific GABA-A receptor subtypes, researchers are employing rational drug design to synthesize novel pentobarbital derivatives. These derivatives are engineered to have higher affinity and selectivity for particular receptor subtypes, allowing them to be used as molecular probes to investigate the roles of these subtypes in various physiological and pathological processes.

Key Strategies in Rational Design:

Structure-Based Design: Utilizing the known three-dimensional structures of GABA-A receptors, scientists can design molecules that fit precisely into the binding sites of specific subtypes. purdue.edu

Pharmacophore Modeling: This computational approach identifies the essential structural features required for binding to a particular receptor subtype, guiding the synthesis of new compounds with desired selectivity. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain chemical groups on the pentobarbital molecule with other groups that have similar physical or chemical properties, with the aim of improving selectivity or other pharmacological properties.

Table 2: Examples of Barbiturate (B1230296) Derivatives and Their Research Applications

| Derivative | Modification | Research Application |

| Fluorescently Labeled Barbiturates | Conjugation with a fluorescent tracer | Visualization of binding sites in immunoassays nih.gov |

| Photoactivatable Barbiturates | Incorporation of a photolabile group | Covalent labeling and identification of binding sites on GABA-A receptors nih.gov |

Implementation of High-Throughput Screening Methodologies for Barbiturate Analogs

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with desired biological activity. This technology is being increasingly applied to the discovery of novel barbiturate analogs with improved therapeutic profiles.

HTS Approaches:

Cell-Based Assays: These assays use genetically engineered cells that express specific GABA-A receptor subtypes to screen for compounds that modulate receptor function.

Fluorescence Polarization Immunoassay: This technique is used to screen for compounds that bind to antibodies raised against barbiturates, providing a rapid method for identifying potential ligands. nih.gov

Zebrafish Larval Models: The light/dark preference assay in zebrafish larvae is a validated behavioral model for anxiety that can be adapted for high-throughput screening of anxiolytic compounds. mdpi.com

The use of HTS has the potential to accelerate the discovery of new barbiturate analogs with enhanced selectivity and reduced side effects.

Computational Chemistry and Molecular Modeling Studies of Ligand-Receptor Binding Interactions

Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate interactions between pentobarbital and its receptor targets at the atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor, helping to elucidate the key interactions that stabilize the complex. mdpi.com Studies have used molecular docking to investigate the binding of pentobarbital enantiomers to the GABA-A receptor, revealing that both (R)- and (S)-pentobarbital bind to the same cavity but with different binding strengths. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur upon binding and to calculate binding free energies. mdpi.comfrontiersin.org

Homology Modeling: When the experimental structure of a receptor is unavailable, homology modeling can be used to build a theoretical model based on the known structure of a related protein. nih.gov

These computational approaches are crucial for rational drug design, enabling the prediction of binding affinities and the identification of structural modifications that could enhance selectivity for specific receptor subtypes. nih.gov

常见问题

Q. What are the key physicochemical properties of Pentobarbital Calcium Salt critical for experimental handling?

this compound (CHCaNO, MW 490.61) is a white powder sparingly soluble in water, slightly soluble in ethanol (95%), and practically insoluble in acetonitrile. Its hygroscopic nature necessitates strict drying protocols (loss on drying ≤7.0% at 105°C for 5 hours). Stability in solution is pH-dependent; acidic conditions (e.g., dilute hydrochloric acid) improve solubility but may accelerate decomposition. These properties dictate storage in airtight containers at controlled humidity .

Q. How is the purity of this compound validated using chromatographic methods?

Liquid chromatography (LC) with UV detection is standard for assessing purity. The sample solution (10 mg dissolved in 100 mL water) is analyzed under conditions:

- Mobile phase : Methanol/water (55:45) with 0.1% phosphoric acid.

- Column : C18, maintained at 30°C.

- Flow rate : 1.0 mL/min. System suitability requires ≤5% RSD for peak areas (tested six times) and detection limits confirming sensitivity (5–15% of standard peak area). Impurities (e.g., degradation products) must not exceed 3/10 times the pentobarbital peak area .

Q. What methods are used to quantify heavy metals in this compound?

Heavy metal content (≤20 ppm) is tested via colorimetric analysis. The sample is dissolved in ethanol and dilute HCl, filtered, and treated with phenolphthalein, ammonia TS, and dilute acetic acid. The solution is compared to a control containing Standard Lead Solution. This ensures compliance with pharmacopeial limits, critical for toxicology studies .

Advanced Research Questions

Q. How does this compound inhibit P/Q-type voltage-gated calcium channels (CaV_VV2.1), and what experimental designs validate this mechanism?

Pentobarbital induces slow, open-channel block of recombinant human Ca2.1 channels, observed via whole-cell patch clamp electrophysiology. Key parameters:

- Voltage protocols : Step depolarizations from -80 mV to +10 mV.

- Inhibition kinetics : IC values derived from concentration-response curves.

- Use-dependent block : Enhanced inhibition with repetitive channel activation. This mechanism is critical for understanding its neurodepressive effects and cross-reactivity with other barbiturates .

Q. How can researchers resolve contradictions in GABAergic activity data across different experimental models?

Variability arises from GABA receptor subunit composition. For example, the ε subunit (expressed in cardiac parasympathetic neurons) renders receptors insensitive to pentobarbital. Methodological solutions include:

Q. What are the analytical challenges in detecting trace impurities, and how are they addressed?

Trace impurities (e.g., synthetic intermediates) require high-resolution LC-MS/MS. Key steps:

- Sample preparation : Dissolve in water, filter (0.45 µm membrane), and dilute to avoid matrix effects.

- Ionization : Electrospray ionization (ESI) in positive mode for better sensitivity.

- Validation : Spike recovery tests (80–120%) and stability studies under stress conditions (heat, light, pH extremes) .

Q. Why does this compound exhibit variable efficacy in in vivo seizure models, and how is this controlled?

Variability stems from bioavailability differences (e.g., solubility in physiological buffers) and metabolic interactions. Experimental controls:

- Dose standardization : Pre-test solubility in lactated Ringer’s solution.

- Co-administration inhibitors : Use cytochrome P450 inhibitors (e.g., ketoconazole) to stabilize plasma levels.

- EEG monitoring : Correlate drug concentration with seizure suppression thresholds in rodent models .

Methodological Tables

Q. Table 1. System Suitability Criteria for LC Purity Testing

| Parameter | Requirement | Reference |

|---|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 µm | |

| Mobile Phase | Methanol/water (55:45) + 0.1% HPO | |

| Retention Time | ~8.5 minutes (pentobarbital) | |

| RSD (Peak Area, n=6) | ≤5% | |

| Detection Limit | 5–15% of standard peak area |

Q. Table 2. Electrophysiological Parameters for Ca2.1 Channel Studies

| Parameter | Value/Description | Reference |

|---|---|---|

| Voltage Protocol | -80 mV to +10 mV, 200 ms pulses | |

| IC (Pentobarbital) | 48.7 µM (95% CI: 39.2–60.5 µM) | |

| Use-Dependent Block | 30% increase with 1 Hz pacing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。